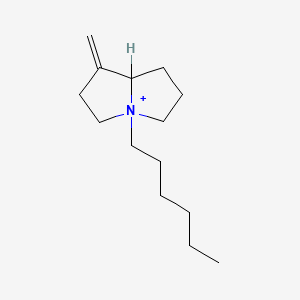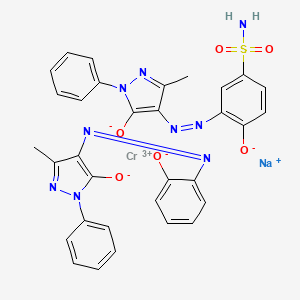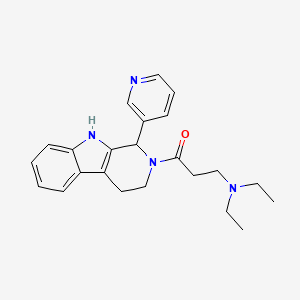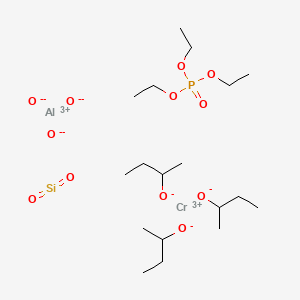
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate is a complex organometallic compound with the molecular formula
C18H45AlCrO12PSi
. This compound is notable for its unique combination of elements, including aluminum, chromium, silicon, and phosphorus, which contribute to its diverse chemical properties and potential applications in various scientific fields.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate typically involves the reaction of triethyl phosphate with aluminum sec-butoxide, chromium oxide (CrO3), and silica. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
Triethyl phosphate+Aluminum sec-butoxide+Chromium oxide+Silica→Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also be optimized to enhance yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the chromium center, which can transition between different oxidation states.
Reduction: Reduction reactions may also occur, especially in the presence of reducing agents that target the metal centers.
Substitution: Ligand substitution reactions are common, where one or more ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic ligands, halides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in new organometallic complexes with different ligand environments.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and oxidation processes. Its unique combination of metal centers allows for versatile catalytic activity.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.
Medicine
Potential medical applications include its use in drug delivery systems, where the compound’s ability to coordinate with various ligands can be exploited to transport therapeutic agents.
Industry
Industrially, the compound is valuable in materials science for the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism by which Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate exerts its effects involves coordination chemistry principles. The aluminum and chromium centers can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The dioxosilane and triethyl phosphate components contribute to the overall electronic structure, affecting the compound’s behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aluminum sec-butoxide
- Chromium oxide (CrO3)
- Triethyl phosphate
- Silica-based compounds
Uniqueness
What sets Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate apart from these similar compounds is its unique combination of elements and the resulting chemical properties
Propriétés
Formule moléculaire |
C18H42AlCrO12PSi-3 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate |
InChI |
InChI=1S/C6H15O4P.3C4H9O.Al.Cr.O2Si.3O/c1-4-8-11(7,9-5-2)10-6-3;3*1-3-4(2)5;;;1-3-2;;;/h4-6H2,1-3H3;3*4H,3H2,1-2H3;;;;;;/q;3*-1;2*+3;;3*-2 |
Clé InChI |
CICJDSHMZZBLQI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].CCOP(=O)(OCC)OCC.[O-2].[O-2].[O-2].O=[Si]=O.[Al+3].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


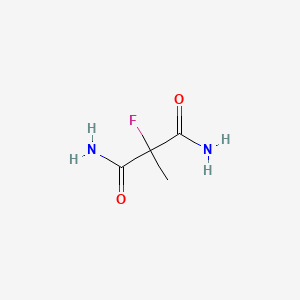
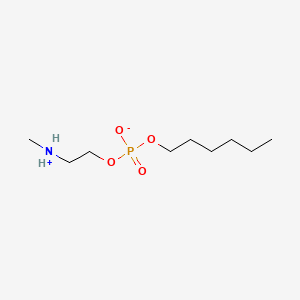

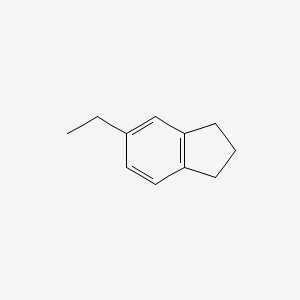
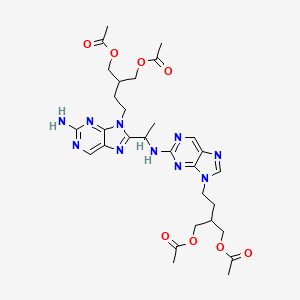
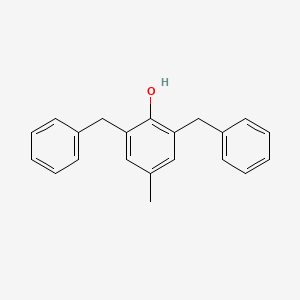

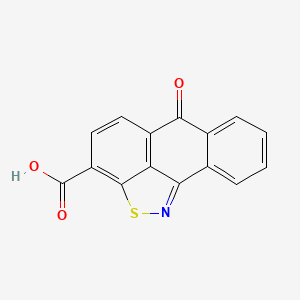
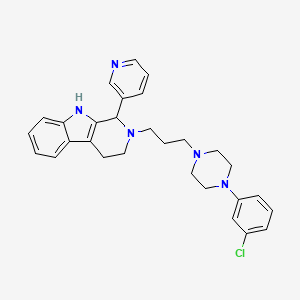
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)
